molecular formula C22H34ClNO5 B017112 2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt CAS No. 406919-51-5

2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt

Cat. No. B017112
M. Wt: 428 g/mol
InChI Key: KMUOMZLGDDYHFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, starting from basic aromatic ketones or similar precursors. For example, the synthesis of tetradentate Schiff base ligands from hydroxyacetophenones and ethylenediamine showcases the complexity and the intricacy involved in creating compounds with specific functional groups and structural features (Ourari et al., 2014). Similarly, 2-hydroxy-5-t-octylacetophenone oxime synthesis involves reactions with 4-tert-octylphenol, indicating the role of selective acylation and oximation in modifying the chemical structure (Yu Lin-hu, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms, the stereochemistry, and the electronic environment, critical for understanding the compound's reactivity and properties. For example, the structure of related bicyclic amino acid esters and their precursors has been elucidated using NMR spectroscopy and X-ray diffraction, highlighting the importance of structural analysis in chemistry (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds with tert-butyl groups and acetophenone derivatives can include acylation, esterification, and the formation of Schiff bases. These reactions are pivotal in modifying the chemical and physical properties of the compound, such as solubility, reactivity, and potential biological activity. The study of acylation and esterification reactions of aryloxide ligands demonstrates the versatility of these chemical transformations (Power et al., 1991).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure. Compounds with bulky tert-butyl groups often exhibit distinct physical properties due to steric hindrance, affecting their phase behavior and solubility in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity or basicity of functional groups, and redox behavior, are crucial for the application of these compounds in synthesis and material science. The electrochemical study of nickel(II)-Schiff base complexes derived from related compounds reveals insights into their redox behavior and catalytic properties (Ourari et al., 2014).

Scientific Research Applications

Chemical Research and Applications

Pharmacological Studies

Compounds with structural similarities to 2-tert-Butylamino-3',5'-dipivaloxyacetophenone, such as bupropion hydrochloride and carteolol hydrochloride, have been extensively studied for their pharmacological effects. Bupropion is a nonselective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) and shows promise in treating depression and aiding smoking cessation (Dwoskin et al., 2006). Carteolol hydrochloride, on the other hand, has been evaluated for its antihypertensive effects in patients with essential hypertension, showing a significant reduction in elevated blood pressure (Viehmann, 1983).

Antioxidant and Preservative Use

The application of synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in food preservation highlights the potential utility of chemical compounds in extending shelf life and maintaining the quality of food products. These compounds have been studied for their safety and efficacy as food additives, with findings suggesting they pose no significant cancer hazard and may be anticarcinogenic at current levels of use (Williams et al., 1999).

properties

IUPAC Name

[3-[2-(tert-butylamino)acetyl]-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO5.ClH/c1-20(2,3)18(25)27-15-10-14(17(24)13-23-22(7,8)9)11-16(12-15)28-19(26)21(4,5)6;/h10-12,23H,13H2,1-9H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUOMZLGDDYHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676272
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(2,2-dimethylpropanoate)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt

CAS RN

406919-51-5
Record name Propanoic acid, 2,2-dimethyl-, 5-[[(1,1-dimethylethyl)amino]acetyl]-1,3-phenylene ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406919-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(2,2-dimethylpropanoate)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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